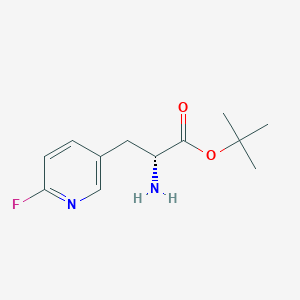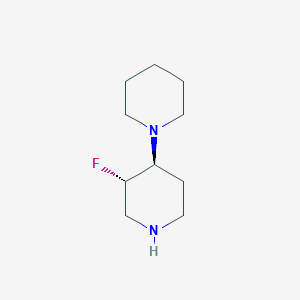
(3'S,4'S)-3'-fluoro-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3’S,4’S)-3’-fluoro-1,4’-bipiperidine” is a fascinating chemical compound with a complex structure. It belongs to the class of piperidine derivatives and features a fluorine atom substitution at the 3’ position and a bipiperidine backbone. The compound’s unique arrangement of atoms makes it intriguing for various scientific applications.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. Here are a couple of notable methods:
-
Fluorination of Bipiperidine:
- Starting with bipiperidine (a bicyclic amine), the fluorination reaction occurs at the 3’ position.
- Reagents: Fluorinating agents (e.g., HF, F2, or Selectfluor®).
- Conditions: Anhydrous solvent (e.g., acetonitrile, dichloromethane) at low temperature.
- Yield: Moderate to good yields of the desired product.
-
Asymmetric Synthesis:
- Enantioselective methods can yield the (3’S,4’S)-enantiomer.
- Chiral auxiliary-based approaches or organocatalysis are commonly employed.
- Conditions: Carefully controlled reaction conditions to achieve stereoselectivity.
Industrial Production:
The industrial-scale production of this compound involves optimization of the synthetic route, scalability, and cost-effectiveness. Manufacturers often employ continuous flow processes or batch reactions to achieve high yields.
Chemical Reactions Analysis
Reactivity:
“(3’S,4’S)-3’-fluoro-1,4’-bipiperidine” participates in various chemical reactions:
Oxidation: It can undergo oxidative transformations, such as N-oxidation or C-H functionalization.
Reduction: Reduction of the fluorine substituent or the piperidine ring.
Substitution: Nucleophilic substitution reactions at the fluorine position.
Cyclization: Formation of fused rings or heterocycles.
Common Reagents and Conditions:
Oxidation: Oxone® (potassium peroxymonosulfate), PCC (pyridinium chlorochromate).
Reduction: H2/Pd-C, NaBH4, LiAlH4.
Substitution: Alkyl halides, amines, or nucleophiles.
Cyclization: Lewis acids (e.g., BF3), heat.
Major Products:
The major products depend on the specific reaction conditions. Oxidation may yield N-oxide derivatives, while reduction could lead to saturated piperidines.
Scientific Research Applications
Chemistry:
Building Block: Used in the synthesis of more complex molecules.
Fluorinated Ligands: Employed in coordination chemistry and catalysis.
Biology and Medicine:
Drug Development: Investigated for potential pharmaceutical applications.
Fluorine as a Probe: Fluorinated compounds are valuable tools for studying biological processes.
Industry:
Fine Chemicals: Used in specialty chemicals and agrochemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. potential molecular targets include receptors, enzymes, or cellular pathways influenced by the fluorine substitution. Further studies are needed to elucidate its precise effects.
Comparison with Similar Compounds
While there are no direct analogs of “(3’S,4’S)-3’-fluoro-1,4’-bipiperidine,” its unique fluorinated bipiperidine scaffold sets it apart. Similar compounds include other fluorinated piperidines or bipiperidines, but none match its specific arrangement.
Properties
CAS No. |
2102412-90-6 |
|---|---|
Molecular Formula |
C10H19FN2 |
Molecular Weight |
186.27 g/mol |
IUPAC Name |
(3S,4S)-3-fluoro-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C10H19FN2/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h9-10,12H,1-8H2/t9-,10-/m0/s1 |
InChI Key |
PPNYOPTVJSKOPB-UWVGGRQHSA-N |
Isomeric SMILES |
C1CCN(CC1)[C@H]2CCNC[C@@H]2F |
Canonical SMILES |
C1CCN(CC1)C2CCNCC2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



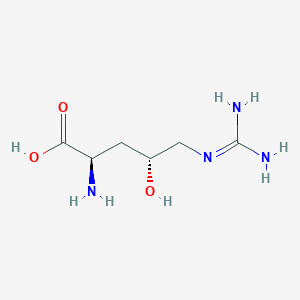
![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
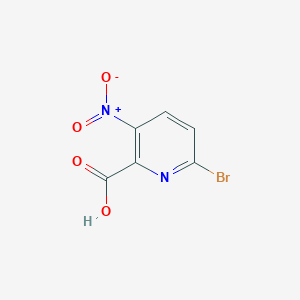
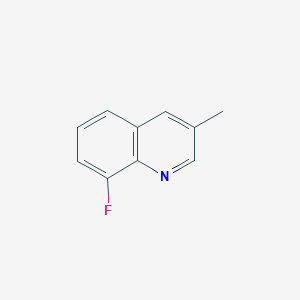
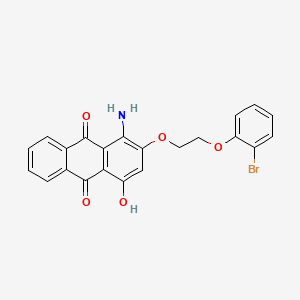
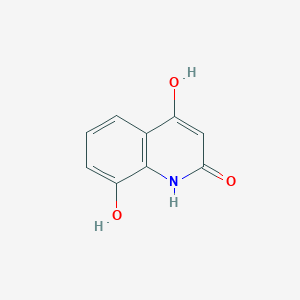
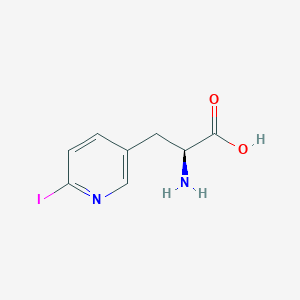
![Benzyl5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13125085.png)

![10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one](/img/structure/B13125096.png)

